Cas no 5399-41-7 (3.β.-hydroxy-7,11-dioxo-4,4,14-trimethyl-5.α.-cholan-24-oic Acid)
5399-41-7 structure
Product Name:3.β.-hydroxy-7,11-dioxo-4,4,14-trimethyl-5.α.-cholan-24-oic Acid
CAS-Nr.:5399-41-7
MF:C27H42O5
MW:446.619389057159
CID:1587194
PubChem ID:219835
Update Time:2025-04-21
3.β.-hydroxy-7,11-dioxo-4,4,14-trimethyl-5.α.-cholan-24-oic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3.β.-hydroxy-7,11-dioxo-4,4,14-trimethyl-5.α.-cholan-24-oic Acid
- AC1Q5CHZ
- 25-Norcholesterol, 25-oxo-
- AGN-PC-00HTJV
- AR-1G9772
- (3aR)-2t-Hydroxy-3.3.5at.5bc.12bt-pentamethyl-10c-isopropenyl-(3arH.10acH.10btH.12acH)-octadecahydro-7H-dicyclopenta[a.i]phenanthren-dicarbonsaeure-(1c.7at)
- 6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)heptan-2-one
- 25-keto-27-norcholesterol
- ceanothic acid
- CTK2H9968
- AC1L68WG
- AC1Q5CHZ; 25-Norcholesterol, 25-oxo-; AGN-PC-00HTJV; AR-1G9772; (3aR)-2t-Hydroxy-3.3.5at.5bc.12bt-pentamethyl-10c-isopropenyl-(3arH.10acH.10btH.12acH)-octadecahydro-7H-dicyclopenta[a.i]phenanthren-dicarbonsaeure-(1c.7at); 6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)heptan-2-one; 25-keto-27-norcholesterol; ceanothic acid; CTK2H9968; AC1L68WG;
- MLS000736483
- (4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11-dioxo-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- CHEMBL1993798
- NCI1614
- (R)-4-((3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11-dioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- NSC-1614
- CHEBI:184151
- DTXSID90968807
- NSC71292
- NCI60_001200
- 3.BETA.-HYDROXY-7,4,14-TRIMETHYL-5.ALPHA.-CHOLAN-24-OIC ACID
- 5399-41-7
- NCIStruc1_001082
- NSC-71292
- NCIStruc2_001088
- 3I(2)-Hydroxy-4,4,14-trimethyl-7,11-dioxo-5I+/--cholan-24-oic acid
- NSC1614
-
- Inchi: 1S/C27H42O5/c1-15(7-8-21(31)32)16-9-12-26(5)23-17(28)13-19-24(2,3)20(30)10-11-25(19,4)22(23)18(29)14-27(16,26)6/h15-16,19-20,22-23,30H,7-14H2,1-6H3,(H,31,32)/t15-,16-,19+,20+,22+,23-,25+,26+,27-/m1/s1
- InChI-Schlüssel: DFWCSGAJNBBVMR-JYHUSGTRSA-N
- Lächelt: O=C1C[C@]2(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@@]2(C)[C@@H]2C(C[C@H]3C(C)(C)[C@H](CC[C@]3(C)[C@H]21)O)=O
Berechnete Eigenschaften
- Genaue Masse: 446.30336
- Monoisotopenmasse: 446.303
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 4
- Komplexität: 832
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 91.7Ų
Experimentelle Eigenschaften
- Dichte: 1.124
- Siedepunkt: 584.9°C at 760 mmHg
- Flammpunkt: 321.6°C
- Brechungsindex: 1.527
- PSA: 91.67
- LogP: 4.89130
3.β.-hydroxy-7,11-dioxo-4,4,14-trimethyl-5.α.-cholan-24-oic Acid Verwandte Literatur
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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